1-Cyanocyclobutanecarboxylic acid

Description

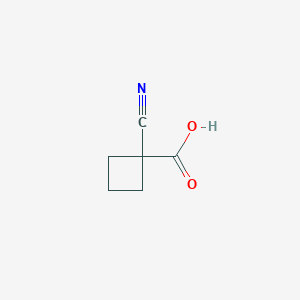

1-Cyanocyclobutanecarboxylic acid (CAS 30491-91-9) is a cyclobutane derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . It is a solid compound available in purities ranging from 95% to 98+%, depending on the supplier . The molecule features a cyclobutane ring substituted with a carboxylic acid (-COOH) and a cyano (-CN) group at the 1-position. This structure makes it a versatile scaffold in medicinal chemistry and organic synthesis, particularly for developing constrained analogs in drug discovery .

Properties

IUPAC Name |

1-cyanocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPNPEAXNWBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615759 | |

| Record name | 1-Cyanocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30491-91-9 | |

| Record name | 1-Cyanocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30491-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyanocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocyclobutanecarboxylic acid can be synthesized through several methodsThe reaction conditions typically involve the use of a base to facilitate the cyclization process and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under suitable conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

1-Cyanocyclobutanecarboxylic acid serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structural properties allow for the design of compounds with enhanced biological activity. Notably, it has been utilized in the development of drugs targeting neurological disorders, where its cyclic structure contributes to improved binding affinity and selectivity for biological targets.

Case Study: Neurological Drug Development

A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro. The compounds were tested on neuronal cell lines exposed to oxidative stress, showing a reduction in cell death compared to control groups. These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease.

Organic Synthesis

This compound is also valuable in organic synthesis as a versatile intermediate. Its reactivity allows for various transformations, enabling chemists to create complex molecules efficiently.

Synthesis Pathways

The following table summarizes key reactions involving this compound:

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Aqueous base | 1-Aminocyclobutane carboxylic acid |

| Reduction | LiAlH4 or NaBH4 | 1-Cyanocyclobutane |

| Alkylation | Alkyl halides, base | Alkylated derivatives |

Materials Science

In materials science, this compound is explored for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Polymer Blends

Research has shown that adding small amounts of this compound to polycarbonate blends increases impact resistance without significantly altering transparency. This modification could lead to applications in packaging and automotive industries where durability is essential.

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Application Example

In a recent analytical study, this compound was used to calibrate HPLC systems for the quantification of related compounds in pharmaceutical formulations. The results indicated high precision and reproducibility, confirming its utility as an analytical standard.

Mechanism of Action

The mechanism by which 1-cyanocyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and carboxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

The following table summarizes key structural, physicochemical, and safety data for 1-cyanocyclobutanecarboxylic acid and related compounds:

Structural and Functional Group Analysis

- Cyano Group (-CN): Present in this compound and 1-cyanocyclopentanecarboxylic acid. The electron-withdrawing nature of -CN increases the acidity of the adjacent carboxylic acid (pKa ~2–3 estimated) compared to unsubstituted cyclobutanecarboxylic acid (pKa ~4.5) .

- Benzyl Group (-C₆H₅CH₂): In 1-benzylcyclobutane-1-carboxylic acid, the bulky aromatic substituent enhances lipophilicity (logP ~2.5 estimated) but reduces solubility in aqueous media .

- Amino Group (-NH₂): 1-Amino-1-cyclobutanecarboxylic acid is a conformationally restricted β-amino acid, useful in peptide synthesis to modulate backbone rigidity .

Reactivity and Stability

- This compound: Stable under normal storage conditions. The cyano group can undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions .

- available) .

- 1-Benzylcyclobutane-1-carboxylic Acid: Stable but incompatible with strong oxidizers, posing fire risks .

Biological Activity

1-Cyanocyclobutanecarboxylic acid, a cyclic amino acid derivative, has garnered attention for its potential biological activities and applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 113.12 g/mol

- CAS Number : 22264-50-2

- Density : 1.3 g/cm³

- Melting Point : 261°C (decomposes)

- Boiling Point : 241°C at 760 mmHg

This compound primarily acts as a N-methyl-D-aspartate (NMDA) receptor antagonist , specifically targeting the glycine site on the NR1 subunit. This interaction is crucial for modulating excitatory neurotransmission in the central nervous system, making it a candidate for therapeutic interventions in neurological disorders.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Antinociceptive Properties : In studies involving animal models, intrathecal administration of the compound has shown robust antinociceptive effects, suggesting its potential use in pain management .

- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties, demonstrating efficacy in reducing seizure activity in various models .

Pharmacological Applications

The compound serves as a building block in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its ability to influence NMDA receptor activity positions it as a potential candidate for drug development targeting conditions such as epilepsy and chronic pain syndromes .

Case Studies

Several case studies highlight the biological activity and therapeutic implications of this compound:

- Case Study on Pain Management : A study conducted on mice revealed that the administration of this compound significantly reduced nocifensive behaviors, indicating its potential for pain relief .

- Evaluation in Neurological Disorders : In a pharmacological study, the compound was tested for its efficacy in models of epilepsy, showing promising results in reducing seizure frequency and severity .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Q & A

Q. What are the recommended synthetic routes for 1-cyanocyclobutanecarboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclobutane ring functionalization. A plausible route includes:

Cyclopropane/cyclobutane carboxylation : Start with cyclobutane derivatives (e.g., cyclobutanecarboxylic acid, CAS 3721-95-7 ) and introduce a cyano group via nitrile synthesis (e.g., using cyanide sources like KCN or TMSCN under acidic conditions).

Optimization : Monitor reaction efficiency via HPLC or GC-MS. Adjust parameters like temperature (e.g., 0–25°C to prevent ring strain-induced side reactions) and solvent polarity (e.g., DMF or THF) to enhance yield.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to isolate the product.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Use a multi-technique approach:

- NMR : 1H/13C NMR to confirm cyclobutane ring geometry and cyano group integration. For cyclobutane derivatives, expect characteristic ring proton shifts at δ 2.5–3.5 ppm and carboxylic acid protons at δ 10–12 ppm .

- IR : Detect C≡N stretching (~2200 cm⁻¹) and carboxylic acid O-H stretching (~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (e.g., calculated m/z for C6H7NO2: 139.05) .

Critical Note : Compare data with structurally similar compounds (e.g., 1-cyanocyclopentanecarboxylic acid, CAS 540490-54-8 ) to validate assignments.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the stability of this compound under varying pH conditions?

Methodological Answer: Conflicting stability data (e.g., decomposition in acidic vs. neutral conditions) may arise from ring strain and electronic effects.

DFT Calculations : Model the molecule’s geometry (e.g., using Gaussian09) to assess ring strain energy and electron density distribution. Cyclobutane’s 90° bond angles increase strain, making the carboxylic acid prone to decarboxylation under heat or low pH .

Experimental Validation : Perform pH-dependent stability assays (1–14) with HPLC monitoring. Correlate degradation products (e.g., CO2 release) with computational predictions.

Mitigation : Stabilize via salt formation (e.g., sodium or ammonium salts) to reduce carboxylic acid reactivity .

Q. What strategies address discrepancies in reported toxicity profiles of nitrile-containing cyclobutane derivatives?

Methodological Answer: Contradictions in toxicity data (e.g., acute oral toxicity vs. dermal irritation) require systematic analysis:

Source Evaluation : Compare testing protocols (e.g., OECD guidelines vs. in-house methods). For example, 1-cyanocyclopentanecarboxylic acid (H302: harmful if swallowed ) may show variability due to impurity levels.

In Silico Toxicology : Use tools like TEST (Toxicity Estimation Software Tool) to predict LD50 and compare with experimental data .

Mitigation : Implement strict handling protocols (e.g., PPE: N95 masks, gloves) and monitor airborne concentrations via gas detection tubes .

Q. How can researchers design experiments to study the steric effects of the cyano group on cyclobutane ring reactivity?

Methodological Answer:

Comparative Studies : Synthesize analogs (e.g., 1-cyano vs. 1-methylcyclobutanecarboxylic acid) and compare reaction kinetics in nucleophilic substitution or ring-opening reactions.

X-ray Crystallography : Resolve crystal structures to quantify bond angles/distortions caused by the cyano group .

Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states in ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.